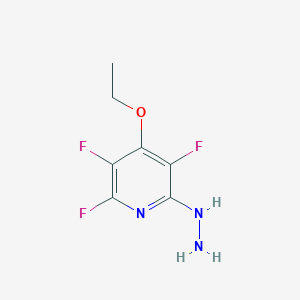![molecular formula C22H28N2O3S B11090420 N-[1-{[2-(3,4-dimethylphenoxy)ethyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide](/img/structure/B11090420.png)
N-[1-{[2-(3,4-dimethylphenoxy)ethyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzamide , is a chemical compound with the following structural formula:
C20H24N2O3S
Benzamide belongs to the class of amide compounds, characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. It has diverse applications in pharmaceuticals, industry, and research.
Preparation Methods
Synthetic Routes:: One synthetic route for benzamide involves the direct condensation of benzoic acids and amines. Notably, a green and efficient method utilizes ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This approach offers advantages such as mild reaction conditions, high yields, and eco-friendliness.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic route mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Benzamide can undergo various chemical reactions:
Amide Formation: The primary reaction involves the condensation of carboxylic acids and amines to form benzamides.
Oxidation and Reduction: Benzamide may participate in oxidation or reduction reactions, depending on the functional groups present.
Substitution Reactions: Substituents on the benzene ring can undergo substitution reactions (e.g., halogenation, nitration).
Common reagents include carboxylic acids, amines, and Lewis acidic catalysts. The major products are various benzamide derivatives.
Scientific Research Applications
Benzamide finds applications in:
Pharmaceuticals: As an intermediate in drug synthesis (e.g., loperamide, acetaminophen).
Chemical Research: Studying amide-based reactions and mechanisms.
Biological Research: Investigating its effects on molecular targets and pathways.
Industry: Used in paper, plastic, and rubber manufacturing.
Mechanism of Action
The exact mechanism by which benzamide exerts its effects depends on the specific context (e.g., as a drug or research tool). It may involve interactions with receptors, enzymes, or cellular pathways.
Comparison with Similar Compounds
Benzamide’s uniqueness lies in its specific substituents and structure. Similar compounds include other amides, such as acetanilide and benzoyl chloride.
Properties
Molecular Formula |
C22H28N2O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[1-[2-(3,4-dimethylphenoxy)ethylamino]-4-methylsulfanyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C22H28N2O3S/c1-16-9-10-19(15-17(16)2)27-13-12-23-22(26)20(11-14-28-3)24-21(25)18-7-5-4-6-8-18/h4-10,15,20H,11-14H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
GVSRJCCCPXQTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C(CCSC)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B11090342.png)
![(5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11090368.png)
![Butane-1,4-diyl bis[2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B11090372.png)
![3-ethyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11090379.png)
![1,1-bis(4-methylphenyl)-2-{[(E)-phenylmethylidene]amino}ethanol](/img/structure/B11090387.png)
![6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11090393.png)
![2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(3-methylphenyl)ethanone](/img/structure/B11090403.png)


![Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate](/img/structure/B11090439.png)



![3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate](/img/structure/B11090460.png)
